1,2:5,6-Di-O-cyclohexylidene-D-mannitol

Catalog No.
S1900026
CAS No.
76779-67-4
M.F
C18H30O6
M. Wt
342.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2:5,6-Di-O-cyclohexylidene-D-mannitol

CAS Number

76779-67-4

Product Name

1,2:5,6-Di-O-cyclohexylidene-D-mannitol

IUPAC Name

(1S,2S)-1,2-bis[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]ethane-1,2-diol

Molecular Formula

C18H30O6

Molecular Weight

342.4 g/mol

InChI

InChI=1S/C18H30O6/c19-15(13-11-21-17(23-13)7-3-1-4-8-17)16(20)14-12-22-18(24-14)9-5-2-6-10-18/h13-16,19-20H,1-12H2/t13-,14-,15-,16-/m1/s1

InChI Key

DFWHMBZZFDLOTN-KLHDSHLOSA-N

SMILES

C1CCC2(CC1)OCC(O2)C(C(C3COC4(O3)CCCCC4)O)O

Canonical SMILES

C1CCC2(CC1)OCC(O2)C(C(C3COC4(O3)CCCCC4)O)O

Isomeric SMILES

C1CCC2(CC1)OC[C@@H](O2)[C@H]([C@@H]([C@H]3COC4(O3)CCCCC4)O)O

1,2:5,6-Di-O-cyclohexylidene-D-mannitol (abbreviated as DCHM) is a derivative of D-mannitol, a naturally occurring sugar alcohol. It is a synthetic compound used as a protecting group in organic synthesis []. The two hydroxyl groups (OH) on positions 1,2 and 5,6 of the D-mannitol molecule are masked by bulky cyclohexylidene rings, leaving the central diol functionality free for further chemical transformations [].

DCHM is a valuable reagent due to its ability to selectively protect specific hydroxyl groups in a molecule. This selective protection allows for targeted modifications at the remaining unprotected sites [].


Molecular Structure Analysis

DCHM has a complex molecular structure with a central carbon chain derived from D-mannitol. Two cyclohexylidene rings (rings formed by a cyclohexane molecule with a double bond connecting to two oxygen atoms) are attached to the 1,2 and 5,6 positions, protecting the hydroxyl groups there. The remaining two hydroxyl groups are located on the central carbon chain [].

A key feature of DCHM's structure is the presence of the bulky cyclohexylidene rings. These rings provide steric hindrance, meaning they create a physical barrier that influences how other molecules can interact with the molecule. This steric hindrance can be advantageous in asymmetric synthesis, where it can influence the reaction to favor the formation of a specific stereoisomer (molecule with the same atoms but different spatial arrangement).


Chemical Reactions Analysis

Synthesis:

DCHM is typically synthesized by reacting D-mannitol with cyclohexanone diethyl acetal in an acidic environment []. The reaction proceeds through a series of steps involving the formation of a hemiacetal intermediate and subsequent ring closure to form the cyclohexylidene protecting groups [].

Balanced Chemical Equation:

C6H12O2 (EtO)2 + D-Mannitol → DCHM + 2 EtOH (Et = Ethyl) []

Cleavage:

The most common reaction involving DCHM is the cleavage of the cyclohexylidene rings. This can be achieved using various reagents, with sodium metaperiodate (NaIO4) being a popular choice. Cleavage with NaIO4 leads to the formation of 2,3-O-cyclohexylidene-D-glyceraldehyde, a chiral (optically active) aldehyde with a defined stereochemistry.

Balanced Chemical Equation:

DCHM + NaIO4 → 2,3-O-cyclohexylidene-D-glyceraldehyde + NaIO3 + 2 H2O

Other Relevant Reactions:

DCHM can participate in various organic transformations due to the free diol functionality. These reactions can involve oxidation, reduction, or coupling reactions, depending on the desired outcome [].


Physical And Chemical Properties Analysis

Data on the specific physical and chemical properties of DCHM is limited. However, some general properties can be inferred based on its structure. DCHM is likely a white crystalline solid with a relatively high melting point due to the presence of the cyclohexylidene rings. It is expected to be poorly soluble in water but soluble in organic solvents like dichloromethane or chloroform [].

DCHM does not have a direct biological action. Its primary function is as a protecting group in organic synthesis. By selectively protecting specific hydroxyl groups, DCHM allows chemists to modify other parts of the molecule without affecting the protected regions. This controlled reactivity is crucial for the targeted synthesis of complex organic molecules [].

XLogP3

1.5

Wikipedia

1,2:5,6-Di-O-cyclohexylidene-D-mannitol

Dates

Modify: 2023-08-16

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